molecular formula C22H22N2O2 B4504112 1-benzhydryl-N~3~-(2-furylmethyl)-3-azetanecarboxamide

1-benzhydryl-N~3~-(2-furylmethyl)-3-azetanecarboxamide

Cat. No.: B4504112
M. Wt: 346.4 g/mol
InChI Key: HDYZQORMRJVEBB-UHFFFAOYSA-N
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Description

1-benzhydryl-N~3~-(2-furylmethyl)-3-azetanecarboxamide is a useful research compound. Its molecular formula is C22H22N2O2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(diphenylmethyl)-N-(2-furylmethyl)-3-azetidinecarboxamide is 346.168127949 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Intermediate Synthesis

The compound 1-(diphenylmethyl)-3-aminoazetidine has been synthesized from 1-(diphenylmethyl)-3-hydroxyazetidine by a series of reactions including substitution, azido reaction, and reduction. This process results in the production of medicinal intermediates, showcasing the compound's role in the synthesis of potential therapeutic agents (Cui‐Feng Yang, 2009).

Phytotoxicity Assessment

Research into furan-derived aminophosphonic acids, including compounds related to 1-(diphenylmethyl)-N-(2-furylmethyl)-3-azetidinecarboxamide, revealed their phytotoxic effects on radish (Raphanus sativus) and oat (Avena sativa). This indicates potential applications in studying plant growth and development or as herbicidal agents (A. Matusiak et al., 2013).

Catalytic Asymmetric Synthesis

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was synthesized and evaluated for its catalytic performance in the asymmetric addition of organozinc reagents to aldehydes. The compound demonstrated high enantioselectivity, suggesting its utility in the production of chiral molecules for pharmaceutical applications (Mincan Wang et al., 2008).

Synthesis of Beta-Amino Esters

A facile approach to synthesizing N-protected alkyl 3-aminoazetidine-2-carboxylic esters was developed. This method could be important for creating conformationally restricted beta-amino esters with potential medicinal chemistry applications (L. Kiss et al., 2007).

Development of Polymalonamide Elastomers

Research into aryl- and alkyl-bis(azetidine-2,4-dione)s highlighted the synthesis of polymalonamide elastomers. This work demonstrates the compound's relevance in materials science, particularly for developing new elastomeric materials (Mingjung Kuo et al., 2008).

Properties

IUPAC Name

1-benzhydryl-N-(furan-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-22(23-14-20-12-7-13-26-20)19-15-24(16-19)21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,19,21H,14-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYZQORMRJVEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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